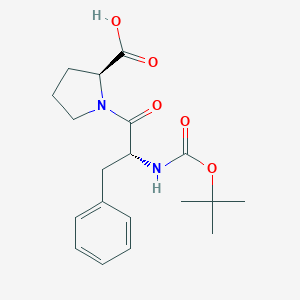
Boc-D-his(3-ME)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-histidine(3-methyl)-OH: is a derivative of the amino acid histidine, where the imidazole ring is methylated at the third position. The compound is protected with a tert-butoxycarbonyl (Boc) group at the amino terminus. This protection is commonly used in peptide synthesis to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-histidine(3-methyl)-OH typically involves the following steps:
Methylation of Histidine: The imidazole ring of histidine is selectively methylated at the third position using methyl iodide in the presence of a base such as sodium hydride.
Protection of the Amino Group: The amino group of the methylated histidine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of Boc-D-histidine(3-methyl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of histidine are methylated using methyl iodide and sodium hydride.
Boc Protection: The methylated histidine is then reacted with di-tert-butyl dicarbonate in the presence of triethylamine to protect the amino group.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Boc-D-histidine(3-methyl)-OH can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products:
Oxidation Products: Oxidized derivatives of the imidazole ring.
Reduction Products: Reduced forms of the compound, though less common.
Substitution Products: Deprotected histidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Boc-D-histidine(3-methyl)-OH is used in peptide synthesis as a building block. Its protected form allows for selective reactions at other functional groups.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, particularly those involving histidine residues.
Medicine: Boc-D-histidine(3-methyl)-OH is explored for its potential in drug development, especially in designing enzyme inhibitors and receptor modulators.
Industry: In the pharmaceutical industry, the compound is used in the synthesis of peptide-based drugs and as an intermediate in the production of complex molecules.
Mecanismo De Acción
The mechanism of action of Boc-D-histidine(3-methyl)-OH involves its interaction with enzymes and proteins. The methylated imidazole ring can participate in hydrogen bonding and coordination with metal ions, affecting enzyme activity and protein structure. The Boc group provides steric protection, allowing for selective reactions at other sites.
Comparación Con Compuestos Similares
Boc-D-histidine-OH: Lacks the methyl group on the imidazole ring.
Boc-L-histidine(3-methyl)-OH: The L-isomer of the compound.
Boc-D-histidine(1-methyl)-OH: Methylated at the first position of the imidazole ring.
Uniqueness: Boc-D-histidine(3-methyl)-OH is unique due to its specific methylation at the third position of the imidazole ring, which can influence its chemical reactivity and interactions with biological molecules. This specificity makes it valuable in studying the role of histidine methylation in biological systems.
Propiedades
IUPAC Name |
(2R)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZFLUIZBZNCTI-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428615 |
Source


|
| Record name | BOC-D-HIS(3-ME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200871-84-7 |
Source


|
| Record name | BOC-D-HIS(3-ME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
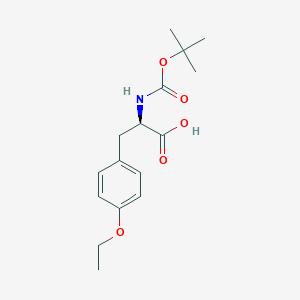

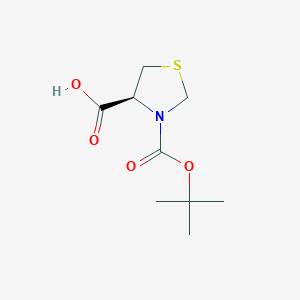

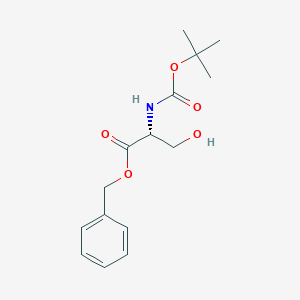




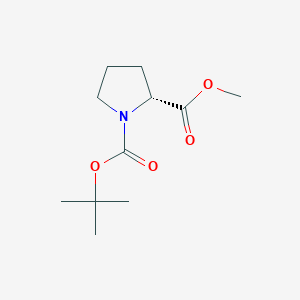
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid](/img/structure/B558455.png)

